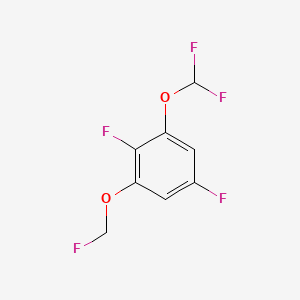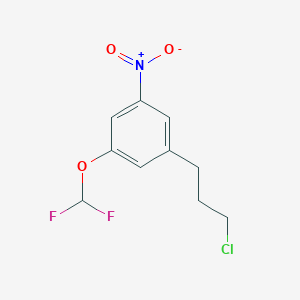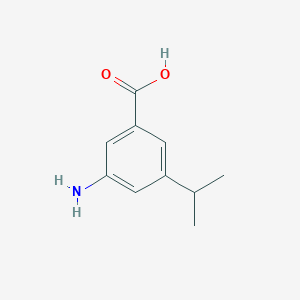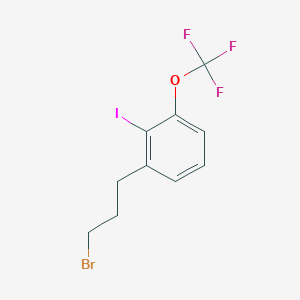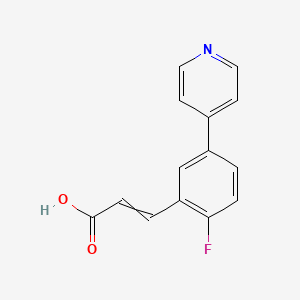
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorinated aromatic ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
4-Fluorobenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Pyridine-4-carboxylic acid: A pyridine derivative with a carboxylic acid group.
Uniqueness
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications.
Properties
Molecular Formula |
C14H10FNO2 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
3-(2-fluoro-5-pyridin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-13-3-1-11(10-5-7-16-8-6-10)9-12(13)2-4-14(17)18/h1-9H,(H,17,18) |
InChI Key |
FYXRESKRKGPPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C=CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



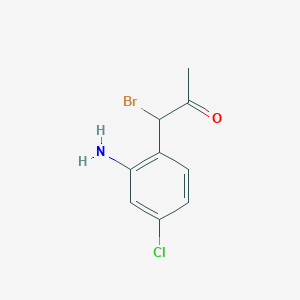

![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
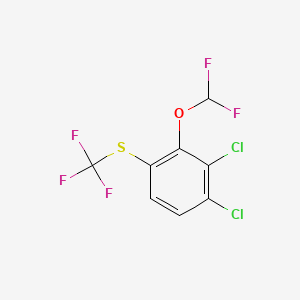
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
